

L-Alaninamide Hydrochloride: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|--|-----------|
| Compound Name: | (2R)-2-aminopropanamide hydrochloride | |
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L-alaninamide hydrochloride is a chiral amino acid derivative that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its inherent chirality and reactive functional groups, an amine and an amide, make it a valuable starting material for creating complex molecules with specific stereochemistry, a critical aspect for the efficacy and safety of many modern drugs. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of L-alaninamide hydrochloride as a pharmaceutical intermediate, with a focus on its application in the synthesis of anticancer agents and precursors for neurodegenerative disease therapies.

Physicochemical Properties of L-Alaninamide Hydrochloride

A thorough understanding of the physicochemical properties of L-alaninamide hydrochloride is essential for its effective use in synthesis. The following table summarizes its key characteristics.



| Property | Value | Reference |
|-------------------------|---|---------------------|
| Molecular Formula | C ₃ H ₉ CIN ₂ O | [General Knowledge] |
| Molecular Weight | 124.57 g/mol | [General Knowledge] |
| Appearance | White to off-white crystalline powder | [General Knowledge] |
| Melting Point | 212 - 217 °C | General Knowledge |
| Solubility | Soluble in water; slightly soluble in methanol and DMSO | General Knowledge |
| Optical Rotation ([α]D) | +11° (c=1, MeOH) | General Knowledge |

Application I: Synthesis of Steroidal Pyrazole Amides as Anticancer Agents

L-alaninamide hydrochloride is a key reagent in the synthesis of novel steroidal pyrazole amides, a class of compounds that have demonstrated significant anticancer activity. These molecules combine the structural features of a steroid nucleus with a pyrazole-amide moiety, leading to potent cytotoxic effects against various cancer cell lines.

Rationale for Use

The primary amine group of L-alaninamide hydrochloride allows for its use in amidation reactions with carboxylic acids. This reaction is fundamental to introducing the chiral alaninamide side chain onto the pyrazole ring of the steroidal scaffold. The resulting amide linkage is a common and stable functional group in many pharmaceutical agents.

Experimental Protocol: Amidation of a Steroidal Pyrazole Carboxylic Acid

This protocol describes a general method for the amidation of a steroidal pyrazole carboxylic acid using an amine such as L-alaninamide. The specific steroidal pyrazole and amine will determine the final product.



Materials:

- · Steroidal pyrazole carboxylic acid
- · L-alaninamide hydrochloride
- Amide coupling reagent (e.g., HATU, DCC)
- Base (e.g., DIEA, TEA)
- Anhydrous solvent (e.g., DMF, DCM)
- · Deionized water
- Organic solvent for extraction (e.g., ethyl acetate)
- Brine solution
- Anhydrous sodium sulfate

Procedure:

- In a clean, dry reaction vessel, dissolve the steroidal pyrazole carboxylic acid in the anhydrous solvent at 0°C.
- Add 2 equivalents of the amide coupling reagent (e.g., HATU) and 3 equivalents of the base (e.g., DIEA).
- In a separate vessel, neutralize L-alaninamide hydrochloride with an equimolar amount of base to obtain the free amine.
- Add a slight excess of the free L-alaninamide to the reaction mixture containing the activated carboxylic acid.
- Allow the reaction to stir at room temperature for 30-60 minutes, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by diluting with water.



- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired steroidal pyrazole amide.

Quantitative Data

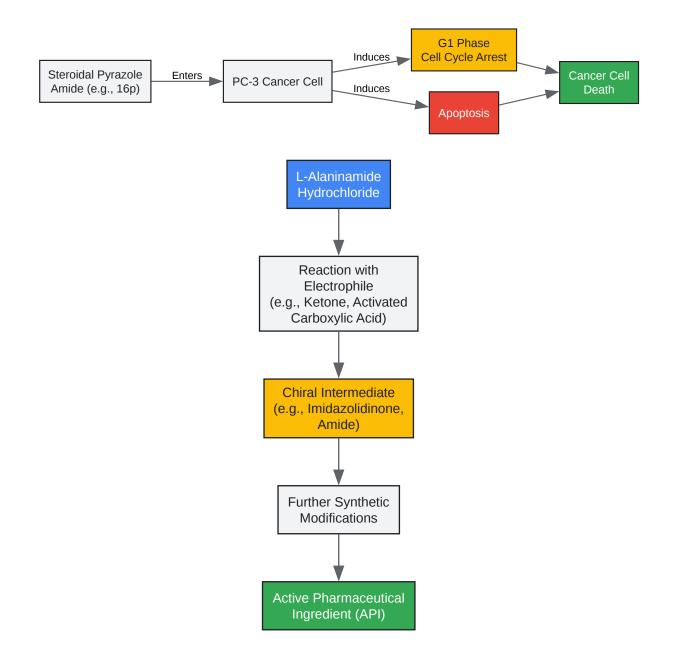
The following table presents representative data for the anticancer activity of a synthesized steroidal pyrazole amide, designated as compound 16p from a study by Huo et al.[1].

| Compound | Target Cell Line | IC ₅₀ (μM) |
|-------------|------------------------|-----------------------|
| 1 6p | PC-3 (Prostate Cancer) | 2.05 |

Mechanism of Action and Signaling Pathway

Steroidal pyrazole amides have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[1] The specific compound 16p arrests the cell cycle at the G1 phase in a dose-dependent manner in PC-3 cells.[1] The induction of apoptosis is a key mechanism for the anticancer activity of these compounds.





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References



- 1. Synthesis and biological evaluation of novel steroidal pyrazole amides as highly potent anticancer agents PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [L-Alaninamide Hydrochloride: A Versatile Intermediate in Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556079#l-alaninamide-hydrochloride-as-a-pharmaceutical-intermediate]

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